molecular formula C21H16S B15433757 1,3-Diphenyl-4H-cyclohepta[c]thiophene CAS No. 88656-20-6

1,3-Diphenyl-4H-cyclohepta[c]thiophene

Cat. No.: B15433757
CAS No.: 88656-20-6
M. Wt: 300.4 g/mol
InChI Key: ABSWKYPTBSCDLT-UHFFFAOYSA-N
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Description

1,3-Diphenyl-4H-cyclohepta[c]thiophene is a sophisticated bicyclic organic compound of significant interest in advanced chemical research. This molecule features a seven-membered cycloheptane ring annulated with a thiophene ring, creating a fused polycyclic system. The structure is further functionalized with phenyl substituents, which can profoundly influence its electronic properties and binding affinities. As part of the thiophene class of heterocycles, this compound is characterized by an aromatic structure where the sulfur atom's electron pairs are delocalized in the pi-system, contributing to its stability and reactivity profile . Compounds based on the cycloheptathiophene scaffold are recognized as valuable building blocks in medicinal chemistry for developing novel therapeutic agents . Research into similar annulated thiophene derivatives has demonstrated their potential as multipotent inhibitors for enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are relevant in the study of neurodegenerative diseases . Furthermore, the thiophene nucleus is a common structural component in numerous commercially available drugs and investigational compounds, underpinning its importance in the search for new agents with antimicrobial, anti-inflammatory, and anticancer activities . In the field of material science, fused thiophene systems like this one serve as key precursors in the synthesis of organic electronic materials, including conductive polymers and components for light-emitting diodes (LEDs) . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88656-20-6

Molecular Formula

C21H16S

Molecular Weight

300.4 g/mol

IUPAC Name

1,3-diphenyl-8H-cyclohepta[c]thiophene

InChI

InChI=1S/C21H16S/c1-4-10-16(11-5-1)20-18-14-8-3-9-15-19(18)21(22-20)17-12-6-2-7-13-17/h1-14H,15H2

InChI Key

ABSWKYPTBSCDLT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=C(SC(=C21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Derivatives

Compound Ring Size Substituents Aromaticity Key Reactivity Features Reference
1,3-Diphenyl-4H-cyclohepta[c]thiophene 7-membered 1,3-diphenyl Moderate* Enhanced π-conjugation, steric hindrance Inferred
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene 5-membered 1,3-dimethyl, 5-alkyl High Electrophilic substitution
2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene 7-membered Schiff base, hydroxynaphthyl Moderate Polarizable, hydrogen bonding
Thiophene (C₄H₄S) 5-membered None High Electrophilic substitution, sulfonation

*Inferred from cyclohepta[b]thiophene derivatives and aromaticity trends in thiophenes .

  • Ring Size Effects : The seven-membered cyclohepta[c]thiophene ring introduces greater flexibility and reduced aromaticity compared to five-membered thiophene or cyclopenta[c]thiophene. This may lower thermal stability but enhance reactivity in cycloaddition or nucleophilic substitution reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diphenyl-4H-cyclohepta[c]thiophene, and how can side reactions be minimized?

  • Methodology : Multi-step synthesis typically involves Suzuki coupling or Friedel-Crafts alkylation to introduce phenyl groups onto the cyclohepta[c]thiophene core. Temperature control (<60°C) and solvent selection (e.g., dichloromethane or DMF) are critical to avoid polymerization or ring-opening side reactions. Catalysts like triethylamine or pyridine enhance regioselectivity .
  • Validation : Reaction progress should be monitored via TLC and NMR spectroscopy to confirm intermediate formation and purity.

Q. How can the molecular structure of this compound be accurately characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELX software for refinement, ensuring data resolution <1.0 Å and R-factor <5% for high precision .
  • Complementary Techniques : DFT calculations (e.g., MP2/6-311G**) validate bond lengths and angles, with deviations <0.02 Å from experimental data indicating reliability .

Q. What spectroscopic techniques are most effective for analyzing electronic transitions in this compound?

  • Methodology : UV-Vis spectroscopy coupled with time-dependent DFT (TD-DFT) identifies π→π* and charge-transfer transitions. For triplet-state analysis, low-energy electron-impact spectroscopy (LEEIS) resolves π-π* transitions at 344–350 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl substituents influence the compound’s optoelectronic properties?

  • Methodology : Compare HOMO-LUMO gaps using cyclic voltammetry (CV) and DFT. For example, phenyl groups at positions 1 and 3 reduce the bandgap by 0.3–0.5 eV compared to unsubstituted analogs, enhancing charge mobility in FET applications .
  • Data Contradiction : If experimental bandgaps exceed computational predictions (e.g., by 0.1–0.2 eV), recalibrate DFT functionals (e.g., B3LYP to CAM-B3LYP) to account for solvation effects .

Q. What strategies resolve discrepancies between experimental and computational adsorption energies in surface studies?

  • Methodology : For adsorption on phyllosilicate surfaces, use periodic boundary conditions (PBC) in SIESTA simulations. Adjust lattice parameters (e.g., a = 5.25 Å, b = 9.10 Å) to match experimental XRD data (error <1%) .
  • Validation : Compare entropy (S°) and heat capacity (Cp°) at 298 K; deviations >5% suggest incomplete modeling of van der Waals interactions .

Q. How can copolymerization kinetics be quantified to tailor polymer properties for organic electronics?

  • Methodology : Apply the Mayo-Lewis equation to determine reactivity ratios (r1, r2) in catalyst-transfer copolymerization (KCTP). For thiophene-based monomers, rate constants (kp ≈ 10<sup>−3</sup> L/mol·s) correlate with electron-withdrawing substituents .
  • Optimization : Use stopped-flow NMR to track monomer consumption in real time, ensuring 95% conversion for high molecular weight polymers .

Specialized Methodological Considerations

Q. What crystallographic challenges arise during refinement of cyclohepta[c]thiophene derivatives, and how are they addressed?

  • Challenges : Twinning or disorder in the seven-membered ring complicates refinement.
  • Solution : Use SHELXL’s TWIN/BASF commands for twinned data and PART instructions to model disorder. Validate with Rint <0.05 and CC >0.9 .

Q. How do phase transitions in thiophene-based liquid crystals inform device fabrication?

  • Methodology : Differential scanning calorimetry (DSC) identifies nematic phase stability (ΔH ≈ 6–7 kJ/mol). For 2TWC10, a 20–36°C nematic range enables alignment in electro-optic devices .
  • Application : Align molecules via surface treatment (e.g., rubbed polyimide) to optimize charge transport in OLEDs .

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